1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
CAS No.: 50832-46-7
Cat. No.: VC2458929
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50832-46-7 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 1-(6-methyl-1H-benzimidazol-2-yl)ethanone |
Standard InChI | InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) |
Standard InChI Key | FPPPVFGCSIOVCX-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N2)C(=O)C |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C(=O)C |
Introduction
Basic Information and Identification
1-(5-methyl-1H-benzimidazol-2-yl)ethanone is a heterocyclic organic compound belonging to the benzimidazole class. It consists of a fusion between benzene and imidazole rings with specific functional group modifications. The compound has several key identifying characteristics:
Property | Value |
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CAS Number | 50832-46-7 |
Molecular Formula | C₁₀H₁₀N₂O |
Molecular Weight | 174.20 g/mol |
PubChem CID | 17010590 |
Synonyms | 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone; 1-(6-methyl-1H-benzimidazol-2-yl)ethanone; 1-(6-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
The compound features a methyl group at the 5-position of the benzimidazole ring and an ethanone (acetyl) group at the 2-position, giving it unique chemical and biological properties compared to other benzimidazole derivatives .
Chemical Structure and Properties
Structural Features
The structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone consists of a benzimidazole core with a methyl substituent at the 5-position and an acetyl group at the 2-position. The benzimidazole core comprises a benzene ring fused with an imidazole ring, creating a planar heterocyclic system with nitrogen atoms at positions 1 and 3 .
Physical and Chemical Properties
The compound exhibits several characteristic physical and chemical properties:
Property | Description |
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Physical Appearance | Solid at room temperature |
Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO |
Boiling Point | Approximately 445.9°C (estimated) |
Melting Point | Data not available from sources |
LogP | 0.92 (estimated) |
These properties influence its applications in chemical synthesis and pharmaceutical development .
Synthesis and Preparation Methods
Industrial Production Methods
Industrial synthesis often employs optimized conditions to maximize yield and purity. Key considerations include:
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Use of catalysts (Lewis acids) to enhance reaction rates
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Controlled reaction temperatures and pressures
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Careful solvent selection for optimal solubility and reaction kinetics
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Purification techniques including crystallization and column chromatography
Chemical Reactions and Reactivity
Characteristic Reactions
1-(5-methyl-1H-benzimidazol-2-yl)ethanone participates in several important chemical transformations:
Oxidation Reactions
The compound can undergo oxidation, particularly at the methyl group, to form corresponding carboxylic acid derivatives. Oxidizing agents commonly employed include potassium permanganate and hydrogen peroxide.
Reduction Reactions
The ethanone (acetyl) group can be reduced to form the corresponding alcohol, 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation is important for creating derivatives with modified biological activities .
Substitution Reactions
Biological Activities and Applications
Antimicrobial Properties
One of the most significant biological activities of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone and its derivatives is their antimicrobial effect. Research has demonstrated effectiveness against various microorganisms:
Microorganism | Activity Level | References |
---|---|---|
Gram-positive bacteria (e.g., S. aureus) | Moderate to high | |
Gram-negative bacteria (e.g., E. coli) | Moderate | |
Fungi (e.g., Candida albicans) | Variable |
The antimicrobial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and DNA replication processes .
Structure-Activity Relationships
Studies have revealed important correlations between structural modifications and biological activity:
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The presence of the methyl group at the 5-position enhances lipophilicity and membrane penetration
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The acetyl functionality at the 2-position is crucial for interaction with target enzymes
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Modifications at the N-1 position can significantly alter antimicrobial potency and spectrum
Research Applications
The compound serves as:
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A key intermediate in the synthesis of more complex bioactive molecules
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A scaffold for developing antimicrobial and antifungal agents
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A model compound for investigating benzimidazole chemistry
Comparative Analysis with Related Compounds
Understanding how 1-(5-methyl-1H-benzimidazol-2-yl)ethanone compares with structurally related compounds provides valuable insights into structure-activity relationships:
These structural variations demonstrate how subtle changes can significantly impact both chemical properties and biological activities .
Recent Research Developments
Recent studies have expanded our understanding of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone and its derivatives:
Novel Hybrid Molecules
Research has focused on creating hybrid molecules combining the benzimidazole scaffold with other bioactive moieties:
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Benzimidazole-triazole hybrids showing enhanced antimicrobial properties
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Metal complexes of benzimidazole derivatives exhibiting synergistic effects
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Conjugation with sulfonamides resulting in broad-spectrum antimicrobial agents
Mechanism of Action Studies
Recent investigations have elucidated potential mechanisms of action:
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Inhibition of DNA topoisomerases, crucial for DNA replication
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Disruption of ergosterol biosynthesis in fungi
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Interference with bacterial cell wall synthesis
Future Research Directions
Several promising avenues for future research include:
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Development of structure-based design approaches for optimized derivatives
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Investigation of synergistic effects with established antimicrobial agents
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Exploration of potential applications beyond antimicrobial activity
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Creation of targeted delivery systems for benzimidazole derivatives
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Computational studies to predict biological activities and guide synthetic efforts
These directions represent opportunities to expand the utility and understanding of this important compound .
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